3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
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Overview
Description
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is an indolyl carboxylic acid, a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They have been found in many important synthetic drug molecules and have shown various biologically vital properties .
Synthesis Analysis
Indoles, both natural and synthetic, have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Physical And Chemical Properties Analysis
The predicted boiling point of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is 572.9±50.0 °C and the predicted density is 1.514±0.06 g/cm3 .Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Molecular docking studies revealed that certain indolyl xanthenone derivatives exhibit promising interactions with HIV-1 proteins .
- It also provides valuable insights into potential fragmentation patterns, aiding in structural elucidation .
- For example, optically active cyclohexanone derivatives containing the indole scaffold were synthesized, demonstrating potential pharmacological activities .
Antiviral Activity
Anti-HIV Properties
Alkaline Phosphatase Substrate
Mass Spectral Analysis
Fischer Indole Synthesis
Plant Hormone Analogues
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid and similar compounds could involve further exploration of their therapeutic potential and the development of new useful derivatives .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These interactions often result in the inhibition or activation of certain biochemical pathways, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFIBQJJZBJHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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